[1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol
Description
[1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol is a cyclopropane derivative featuring a trifluoromethyl group and two hydroxymethyl substituents. The cyclopropane ring confers structural rigidity, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications.
Properties
IUPAC Name |
[1-(hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c7-6(8,9)4-1-5(4,2-10)3-11/h4,10-11H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYIRJYWJBFSBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CO)CO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol typically involves the trifluoromethylation of cyclopropane derivatives. One common method includes the reaction of cyclopropane with trifluoromethyl iodide in the presence of a strong base, followed by hydroxymethylation using formaldehyde under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of reagents and optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted cyclopropane derivatives.
Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology and Medicine: The compound is studied for its potential biological activities. Trifluoromethyl groups are known to enhance the bioavailability and efficacy of pharmaceutical agents. Research is ongoing to explore its potential as a drug candidate or a pharmacophore in medicinal chemistry .
Industry: In the industrial sector, this compound may be used in the development of agrochemicals, materials science, and as an intermediate in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of [1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol is not fully understood. the trifluoromethyl group is known to influence molecular interactions by increasing the compound’s lipophilicity and enhancing its binding affinity to biological targets. This can lead to improved pharmacokinetic properties and efficacy in drug development .
Comparison with Similar Compounds
Comparison with Similar Cyclopropane Derivatives
Structural and Functional Group Analysis
The compound is compared to related cyclopropane-based molecules (Table 1), focusing on substituents and functional groups:
Key Comparative Insights
- Lipophilicity vs. Solubility: The trifluoromethyl group in the target compound increases lipophilicity (logP ~1.5–2.5 estimated), similar to 2-[1-(trifluoromethyl)cyclopropyl]acetic acid. However, its dual hydroxymethyl groups likely reduce logP compared to (1-ethynylcyclopropyl)methanol (logP ~1.0–1.5) .
- Synthetic Utility : Unlike (1S,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid, which is used in chiral synthesis, the target compound’s hydroxymethyl groups may facilitate derivatization via esterification or etherification.
- Biological Relevance : The fluorine in (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride enhances membrane permeability, a trait shared with the trifluoromethyl group in the target compound. Both substituents are common in CNS and antiviral drug candidates .
Stability and Reactivity
- The trifluoromethyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogs.
- The hydroxymethyl groups may introduce susceptibility to oxidation, contrasting with the more stable ethynyl or carboxylic acid groups in analogs like PBGJ3181 or PBZ0172 .
Research Implications
- Antiviral agents : Cyclopropane rings are common in protease inhibitors (e.g., HCV NS3/4A inhibitors).
- CNS therapeutics : Fluorinated cyclopropanes enhance blood-brain barrier penetration. Further studies on synthetic routes (e.g., cyclopropanation via Simmons-Smith) and pharmacokinetics are warranted.
Biological Activity
[1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol is a synthetic organic compound characterized by its unique cyclopropyl structure, which features both a hydroxymethyl and a trifluoromethyl group. This structural configuration imparts distinctive chemical properties that may influence its biological activity.
While the detailed mechanism of action for this compound remains under investigation, preliminary findings indicate that the trifluoromethyl group enhances lipophilicity and binding affinity to biological targets. This can lead to improved pharmacokinetic properties, making it a candidate for drug development.
Biological Activity
Preliminary studies have suggested that compounds with similar structural characteristics often exhibit various biological activities, including:
- Antimicrobial Activity : Compounds featuring trifluoromethyl groups have been associated with antimicrobial properties. For instance, related compounds have shown effectiveness against various microbial strains, indicating potential applications in treating infections .
- Anticancer Potential : The unique structural features may also contribute to anticancer activities, although specific studies on this compound are still limited.
Case Studies and Research Findings
Research into the biological activity of this compound is ongoing. Here are some notable findings from related studies:
Synthesis Routes
Several synthetic routes have been proposed for the preparation of this compound. These methods not only facilitate the compound's synthesis but also allow for modifications that could enhance its biological properties.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its therapeutic pathways. Interaction studies typically involve:
- Binding Affinity Assays : Evaluating how well the compound binds to specific proteins or enzymes.
- In Vitro Testing : Assessing cellular responses to the compound in controlled laboratory settings.
These interactions help clarify potential therapeutic applications and side effects associated with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
